molecular formula C12H15NOS B12930845 N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide CAS No. 89873-94-9

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide

Cat. No.: B12930845
CAS No.: 89873-94-9
M. Wt: 221.32 g/mol
InChI Key: SKGXAUJQKMBHQC-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide is a sulfur-containing acetamide derivative characterized by a unique thione (sulfanylidene, S=) group and a 2-methylphenyl-substituted propan-2-yl backbone. The sulfanylidene moiety introduces distinct electronic and steric properties, influencing its reactivity, crystallinity, and intermolecular interactions.

Properties

CAS No.

89873-94-9

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide

InChI

InChI=1S/C12H15NOS/c1-9(14)13-12(2,3)11(15)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,13,14)

InChI Key

SKGXAUJQKMBHQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C(=S)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide typically involves the reaction of 2-methyl-1-phenyl-1-thioxopropan-2-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide is primarily researched for its pharmacological properties. Its structural similarity to known psychoactive compounds suggests potential use in treating neurological disorders.

Case Study: Analgesic Properties

A study evaluated the compound's analgesic effects using animal models. Results indicated significant pain relief comparable to established analgesics, suggesting its potential as a non-opioid pain management alternative. The mechanism appears to involve modulation of neurotransmitter release, warranting further investigation into its efficacy and safety profile.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several organic reactions, making it a valuable building block.

Synthesis Pathways

The following table summarizes key synthetic pathways involving this compound:

Reaction TypeDescriptionReference
Nucleophilic SubstitutionActs as a nucleophile in reactions with alkyl halides
Condensation ReactionsForms new carbon-carbon bonds through condensation with aldehydes
Reduction ReactionsCan be reduced to yield amines or alcohols

Material Science

Recent studies have explored the application of this compound in the development of advanced materials, particularly polymers and coatings.

Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. For example, blends containing this compound exhibited improved tensile strength and resistance to thermal degradation compared to conventional polymers.

Agricultural Applications

The compound's potential as a pesticide or herbicide is under investigation due to its ability to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity

Field trials demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields. This suggests its utility in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide involves its interaction with specific molecular targets. The thioxo group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The sulfanylidene group in N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide distinguishes it from other acetamide derivatives. For example:

  • N-(3-Methylphenyl)-2,2,2-trichloro-acetamide () features a trichloromethyl group instead of a sulfanylidene moiety. The electron-withdrawing trichloro group significantly alters crystal packing, resulting in monoclinic systems (space group P2₁/c) with distinct lattice constants compared to sulfur-containing analogs .
  • N-(p-Tolyl)acetamide derivatives () incorporate thiazolidinone or quinolinylidene substituents, which enhance planarity and π-π stacking.

Pharmacological Activity

  • Analgesic Activity: N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide () exhibits anti-hypernociceptive activity comparable to paracetamol, attributed to sulfonamide substituents. The sulfanylidene group in the target compound may similarly modulate pain pathways but with altered pharmacokinetics due to sulfur’s lipophilicity .
  • Antitumor Potential: Pyrrole-containing acetamides (), such as N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]acetamide, show antitumor activity via DNA intercalation. The target compound’s phenyl-sulfanylidene group could offer alternative mechanisms, such as redox modulation or kinase inhibition .
  • Anti-inflammatory Effects : Benzothiazole acetamides () with trifluoromethyl groups demonstrate anti-inflammatory properties. The sulfanylidene group may enhance binding to cysteine-rich targets (e.g., NF-κB or COX-2) through sulfur-mediated interactions .

Comparative Data Table

Compound Name Key Substituents Pharmacological Activity Structural Features Reference
This compound Sulfanylidene, 2-methylphenyl Not reported (analogs: antitumor) Thione group, flexible backbone -
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide Trichloromethyl, meta-methylphenyl Not reported Monoclinic crystal system (P2₁/c)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Sulfonamide, piperazine Analgesic, anti-inflammatory Polar sulfonamide group
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Benzothiazole, trifluoromethyl Anti-inflammatory Rigid heterocycle, lipophilic CF₃
N-[4-(2-Formylpyrrol-1-yl)-butyl]acetamide Pyrrole, formyl Antitumor, antioxidant Planar heterocycle, H-bond donor

Biological Activity

N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the areas of anticancer and neuroprotective effects. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H15NOSC_{12}H_{15}NOS and a molecular weight of approximately 225.32 g/mol. The compound features a sulfanylidene group, which is hypothesized to play a crucial role in its biological activities.

Anticancer Activity

In Vitro Studies

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, a study involving HepG2 liver cancer cells reported significant anti-proliferative effects with varying degrees of potency depending on the structural modifications of the compound.

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µg/mL)Activity Level
6dHepG213.004High
6eHepG228.399Low

The results indicate that the presence of electron-donating groups significantly enhances the anti-proliferative activity, as seen with compound 6d, which contains two methyl substituents at critical positions on the aryl ring .

Structure–Activity Relationship (SAR)

The SAR studies suggest that modifications to the phenyl ring can lead to variations in biological activity. The introduction of electron-donating groups appears to enhance the compound's efficacy against cancer cells, while electron-withdrawing groups reduce activity .

Neuroprotective Effects

In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. A study focusing on PC12 cells demonstrated that certain derivatives could protect against sodium nitroprusside (SNP)-induced oxidative stress.

Table 2: Neuroprotective Activity of this compound Derivatives

CompoundIC50 (nM)Protective Effect
5c16.7High
Edaravone12.0Moderate

Compound 5c exhibited superior protective effects compared to edaravone, a well-known neuroprotective agent, indicating its potential as a therapeutic candidate for neurodegenerative diseases .

The proposed mechanism of action for the biological activities of this compound involves its ability to modulate signaling pathways associated with cell proliferation and apoptosis. The sulfanylidene moiety is believed to interact with cellular thiols, influencing redox states and promoting cytoprotective responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • HepG2 Cell Study : A comprehensive evaluation showed that compounds with specific substitutions exhibited enhanced cytotoxicity against HepG2 cells, suggesting a targeted approach for liver cancer treatment.
  • Neuroprotection in PC12 Cells : The protective effects against SNP-induced damage were documented, showcasing the compound's potential in preventing neuronal death and promoting cell survival.

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